molecular formula C11H12ClN5O2 B11072267 N-(5-chloro-2-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide

N-(5-chloro-2-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide

Cat. No.: B11072267
M. Wt: 281.70 g/mol
InChI Key: WXVMXKIUYBZFIL-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a tetrazole ring, a chlorinated aromatic ring, and a methoxy group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile under acidic conditions.

    Attachment of the Propanamide Chain: This step involves the reaction of the tetrazole with a suitable halogenated propanamide precursor under basic conditions.

    Chlorination and Methoxylation: The aromatic ring is chlorinated and methoxylated using appropriate reagents such as chlorine gas and methanol in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the tetrazole ring, potentially converting it into an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; sulfur trioxide for sulfonation.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or sulfonic acid derivatives.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes and receptors. This binding can inhibit or modulate the activity of these targets, leading to various biological effects. The chlorinated aromatic ring and methoxy group further enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-5-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide
  • N-(5-chloro-2-methoxyphenyl)-3-(1H-tetrazol-1-yl)butanamide

Uniqueness

N-(5-chloro-2-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide stands out due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and binding properties. The presence of the tetrazole ring also imparts unique chemical and biological characteristics, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12ClN5O2

Molecular Weight

281.70 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-(tetrazol-1-yl)propanamide

InChI

InChI=1S/C11H12ClN5O2/c1-19-10-3-2-8(12)6-9(10)14-11(18)4-5-17-7-13-15-16-17/h2-3,6-7H,4-5H2,1H3,(H,14,18)

InChI Key

WXVMXKIUYBZFIL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CCN2C=NN=N2

Origin of Product

United States

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